methyl (E)-3-(4-hydroxyanilino)-2-nitroprop-2-enoate
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Overview
Description
Methyl (E)-3-(4-hydroxyanilino)-2-nitroprop-2-enoate is an organic compound that features a nitro group, a hydroxyaniline moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(4-hydroxyanilino)-2-nitroprop-2-enoate typically involves the reaction of 4-hydroxyaniline with methyl 2-nitroacrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amine group on the ester. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(4-hydroxyanilino)-2-nitroprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of amides or different esters.
Scientific Research Applications
Methyl (E)-3-(4-hydroxyanilino)-2-nitroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (E)-3-(4-hydroxyanilino)-2-nitroprop-2-enoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyaniline moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyaniline: Shares the hydroxyaniline moiety but lacks the nitro and ester groups.
Methyl 2-nitroacrylate: Contains the nitro and ester groups but lacks the hydroxyaniline moiety.
4-[(4-hydroxyanilino)methyl]phenol: Similar structure with a different substitution pattern.
Uniqueness
Methyl (E)-3-(4-hydroxyanilino)-2-nitroprop-2-enoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (E)-3-(4-hydroxyanilino)-2-nitroprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-17-10(14)9(12(15)16)6-11-7-2-4-8(13)5-3-7/h2-6,11,13H,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEIXMUFXZZWAK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=C(C=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=C(C=C1)O)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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